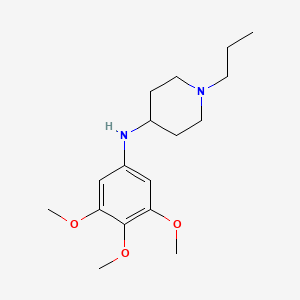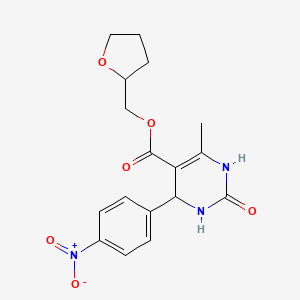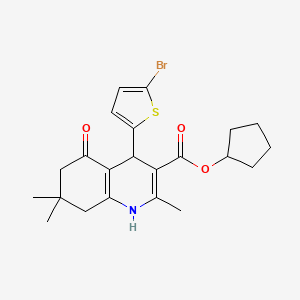
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which play a critical role in regulating gene expression.
作用機序
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves the inhibition of HDAC enzymes. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA in the nucleus. By inhibiting HDAC activity, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to promoting cell cycle arrest, differentiation, and apoptosis, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has also been shown to modulate the immune system, promoting the activation of immune cells that can target and destroy cancer cells.
実験室実験の利点と制限
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in lab experiments is its potent inhibitory activity against HDAC enzymes. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is its potential toxicity, which may limit its usefulness in clinical applications.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict response to HDAC inhibitors, which may help to personalize cancer therapy. Additionally, there is interest in exploring the potential of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in combination with other anticancer agents, which may enhance its effectiveness and reduce toxicity.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves a series of chemical reactions that begin with the condensation of 3,4,5-triethoxybenzoyl chloride with tert-butylhydroxylamine to form the tert-butyl ester of N-(3,4,5-triethoxybenzoyl)-hydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has demonstrated potent antitumor activity against a variety of cancer cell lines.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-7-24-14-10-13(11-15(25-8-2)18(14)26-9-3)19(23)21-17-12-16(27-22-17)20(4,5)6/h10-12H,7-9H2,1-6H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODQFJDXNKSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5088826.png)


![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)
![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)

![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)